molecular formula C22H23N3O3 B2821274 8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-52-0

8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2821274
CAS RN: 1021089-52-0
M. Wt: 377.444
InChI Key: WYUJXANMACZPBM-UHFFFAOYSA-N
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Description

8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as BPTD, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BPTD is a spirocyclic compound that has a unique structure that makes it an interesting target for researchers.

Scientific Research Applications

Anticonvulsant Activity

The hydantoin ring system, to which our compound belongs, has a rich history in anticonvulsant drug development. Notably, phenytoin (Dilantin) has been used successfully for decades in managing epilepsy symptoms. Our compound may exhibit similar anticonvulsant properties, making it a potential candidate for further investigation in this field .

Antidiabetic Potential

Hydantoin derivatives have also shown promise in diabetes research. By modulating glucose metabolism or enhancing insulin sensitivity, compounds like ours could contribute to novel antidiabetic therapies. Rigorous studies are needed to validate this application .

Anticancer Properties

Certain hydantoins exhibit anticancer activity. Researchers have explored their effects on tumor growth, apoptosis, and angiogenesis. Our compound’s unique structure may offer advantages in cancer treatment, although extensive preclinical and clinical studies are essential .

Antiarrhythmic Effects

Hydantoins have been investigated as antiarrhythmic agents. By stabilizing cardiac rhythms, they play a crucial role in managing arrhythmias. Our compound’s potential in this area warrants further investigation .

Anti-Inflammatory Activity

Inflammation is a hallmark of various diseases. Compounds like BIRT377 (a hydantoin) have demonstrated potent anti-inflammatory effects. Our compound’s structural features may contribute to similar activity, making it an exciting avenue for research .

Prolyl Hydroxylase Domain (PHD) Inhibition

Recent studies have explored spiro[4.5]decanone-containing compounds as PHD inhibitors. These enzymes regulate hypoxia-inducible factor (HIF) stability, impacting cellular responses to low oxygen levels. Our compound’s spirocyclic motif could potentially interact with PHDs, influencing HIF-related pathways .

Mechanism of Action

Target of Action

The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and the delta opioid receptor . RIPK1 is a key component in the necroptosis signaling pathway, which is involved in various pathophysiological disorders . The delta opioid receptor is a clinical target for various neurological disorders, including migraine and chronic pain .

Mode of Action

The compound interacts with its targets by binding to their active sites. For RIPK1, the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . For the delta opioid receptor, the compound acts as an agonist, selectively activating the receptor .

Biochemical Pathways

The activation of RIPK1 initiates the necroptosis signaling pathway, leading to programmed cell death . This pathway is involved in various diseases, including inflammatory, neurodegenerative, infectious, and malignant diseases . Activation of the delta opioid receptor can mimic elements of the physiological hypoxic response, which has potential therapeutic applications .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .

Result of Action

The activation of RIPK1 by the compound leads to necroptosis, a type of programmed cell death . This can result in organ injury and immune-stress responses . Activation of the delta opioid receptor can lead to anti-allodynic efficacy, providing relief from certain types of pain .

properties

IUPAC Name

3-ethyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-25-20(27)22(23-21(25)28)12-14-24(15-13-22)19(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUJXANMACZPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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